(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate
Description
(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate is a quaternary ammonium sulfate salt characterized by a hybrid structure containing both aromatic (m-tolyl) and aliphatic hydroxyethyl moieties. This compound is structurally distinct due to its dual ammonium centers and the presence of a sulfated ethoxy chain, which imparts unique solubility, surfactant properties, and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(4-amino-N-ethyl-3-methylanilino)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.H2O4S/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;1-5(2,3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEYRUKUJCHJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25646-77-9, 2359-51-5 (Parent) | |
| Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25646-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | PPD 44 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646779 | |
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| Record name | Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?) | |
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DSSTOX Substance ID |
DTXSID80897435 | |
| Record name | (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1) | |
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Molecular Weight |
292.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to white powder with a sweet odor; [Kodak MSDS] | |
| Record name | CD-4 | |
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CAS No. |
28020-34-0, 25646-77-9 | |
| Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28020-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | PPD 44 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1) | |
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| Record name | (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897435 | |
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| Record name | (4-ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine Sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Mechanism of Action
Target of Action
It is known to be used in photographic applications, suggesting that its target could be the silver halide crystals in photographic film.
Biochemical Analysis
Biochemical Properties
4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate plays a crucial role in biochemical reactions, particularly in the development of color in photographic films. It interacts with silver halide crystals in the film, reducing them to metallic silver and forming dye images through oxidation reactions. This compound interacts with various enzymes and proteins, including those involved in redox reactions. The nature of these interactions involves the transfer of electrons, which is essential for the development of color images.
Cellular Effects
The effects of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate on cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can impact cellular metabolism by modifying the activity of enzymes involved in redox reactions.
Molecular Mechanism
The molecular mechanism of action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate involves its interaction with biomolecules at the molecular level. This compound binds to silver halide crystals in photographic films, reducing them to metallic silver. The oxidized form of the compound then reacts with dye couplers to form dye images. This process involves enzyme inhibition and activation, as well as changes in gene expression related to oxidative stress and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its effectiveness as a color developing agent. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including oxidative stress and metabolic alterations.
Dosage Effects in Animal Models
The effects of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. High doses of this compound can lead to oxidative stress, enzyme inhibition, and alterations in gene expression.
Metabolic Pathways
4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors involved in oxidative stress responses and metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for its role as a color developing agent in photographic processes.
Transport and Distribution
The transport and distribution of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate within cells and tissues are essential for its biochemical effects. This compound interacts with transporters and binding proteins that facilitate its movement within cells. Its localization and accumulation in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate affects its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization in areas involved in redox reactions and metabolic processes is essential for its role as a color developing agent. These localization mechanisms ensure that the compound exerts its effects precisely where needed.
Biological Activity
(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate, commonly referred to as CD-4, is a quaternary ammonium compound with significant biochemical and pharmacological properties. Its molecular formula is C11H20N2O5S, and it has a molecular weight of 292.35 g/mol. This compound is primarily used in research and industrial applications, particularly in photographic processing and as a potential therapeutic agent.
The compound exhibits various biochemical activities, influencing enzyme functions and cellular processes. It interacts with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. These interactions often involve binding to the active sites of enzymes, modulating their activity, which can enhance or inhibit specific biochemical pathways.
| Property | Description |
|---|---|
| Molecular Formula | C11H20N2O5S |
| Molecular Weight | 292.35 g/mol |
| Purity | Typically 95% |
| Enzyme Interactions | Oxidoreductases, Transferases |
| Cellular Effects | Modulates signaling pathways, gene expression |
Cellular Effects
This compound significantly influences cellular functions by modulating cell signaling pathways and gene expression. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and differentiation.
Case Study: MAPK Pathway Activation
In vitro studies have demonstrated that exposure to CD-4 leads to increased phosphorylation of MAPK proteins in various cell types, suggesting its role in enhancing cellular responses to growth factors.
The mechanism of action involves several critical processes:
- Binding Interactions : The compound binds to specific receptors on cell surfaces, initiating intracellular signaling cascades.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways.
- Gene Expression Changes : Alters transcriptional activity of genes related to cell growth and metabolism.
Table 2: Mechanistic Overview
| Mechanism | Description |
|---|---|
| Receptor Binding | Triggers intracellular signaling cascades |
| Enzyme Inhibition/Activation | Modulates metabolic pathways |
| Gene Expression | Alters transcriptional activity |
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent. Low doses may promote beneficial effects such as enhanced cellular metabolism and proliferation, while high doses can lead to toxicity, including organ damage and disruption of normal cellular functions.
Table 3: Dosage Response Summary
| Dose Level | Effect |
|---|---|
| Low Dose | Promotes cell proliferation |
| Moderate Dose | Enhances metabolic activity |
| High Dose | Causes organ damage; disrupts cellular processes |
Temporal Effects in Laboratory Settings
Studies have shown that the biological effects of this compound can vary over time. While it remains stable under certain conditions, prolonged exposure may lead to degradation and altered biochemical activity. Long-term studies indicate sustained changes in gene expression and metabolic pathways following initial exposure.
Metabolic Pathways
The compound is involved in several key metabolic pathways, including glycolysis and the tricarboxylic acid cycle. It interacts with various enzymes and cofactors that regulate metabolic flux, influencing overall metabolite levels within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ammonium 2-(4-nonylphenoxy)ethyl Sulfate (Ammonium Nonoxynol-4 Sulfate)
- Molecular Formula: C₁₇H₃₁NO₅S
- Key Features: Contains a nonylphenoxy group linked to a sulfate ester and ammonium counterion.
- Comparison: Hydrophobicity: The nonylphenoxy group enhances lipophilicity compared to the m-tolyl group in the target compound, making it more effective in surfactant applications . Hydrogen Bonding: Fewer hydrogen-bond donors (1 vs. 2 in the target compound) due to the absence of hydroxyethyl groups, reducing its crystalline stability . Applications: Widely used in detergents and emulsifiers, whereas the target compound’s aromatic moiety may favor niche applications in organic synthesis or crystal engineering .
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate
- Molecular Formula: C₉H₂₃NO₈S
- Key Features : Features a tris(hydroxyethyl)ammonium core with an ethyl sulfate chain.
- Comparison :
- Solubility : Higher polarity due to three hydroxyethyl groups, leading to superior water solubility compared to the target compound’s mixed aromatic-aliphatic structure .
- Thermal Stability : The absence of an aromatic ring reduces thermal stability relative to the m-tolyl-containing target compound .
- Synthetic Utility : Often employed in ionic liquid formulations, whereas the target compound’s aromatic group may enable π-π interactions in supramolecular chemistry .
Bis(2-hydroxyethyl)methylammonium methyl sulphate
- Molecular Formula: C₆H₁₈NO₆S
- Key Features : Simplified structure with a methyl-substituted ammonium center and methyl sulfate.
- Comparison: Molecular Weight: Lower molecular mass (248.28 g/mol vs. ~400 g/mol estimated for the target compound) results in higher volatility and lower viscosity . Industrial Use: Common in textile softeners; the target compound’s complexity may restrict it to specialized roles .
Structural and Functional Data Table
| Compound | Molecular Formula | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Applications |
|---|---|---|---|---|
| (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate | Not reported | 2 (estimated) | 6 (estimated) | Research chemicals, surfactants |
| Ammonium Nonoxynol-4 Sulfate | C₁₇H₃₁NO₅S | 1 | 5 | Detergents, emulsifiers |
| Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate | C₉H₂₃NO₈S | 3 | 8 | Ionic liquids, solvents |
| Bis(2-hydroxyethyl)methylammonium methyl sulphate | C₆H₁₈NO₆S | 2 | 6 | Textile softeners |
Research Findings and Trends
- Hydrogen Bonding : Compounds with hydroxyethyl groups (e.g., the target compound and ethyltris derivatives) exhibit stronger crystalline networks via O–H⋯O/S interactions, critical for stabilizing supramolecular architectures .
- Surfactant Efficiency : Bulkier aromatic groups (e.g., m-tolyl) reduce critical micelle concentration (CMC) compared to aliphatic analogs, enhancing surface activity .
- Thermal Behavior : Aromatic ammonium salts generally decompose at higher temperatures (>200°C) than aliphatic variants, as observed in morpholinium sulfate structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
